Prazarelix
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Overview
Description
Prazarelix is a gonadotropin-releasing hormone receptor antagonist primarily used in the treatment of conditions such as uterine fibroids, endometriosis, and prostate cancer . It functions by inhibiting the release of pituitary hormones, specifically luteinizing hormone and follicle-stimulating hormone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prazarelix is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the desired peptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Prazarelix undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues within the peptide chain.
Reduction: Reduction reactions can target disulfide bonds within the peptide structure.
Substitution: Amino acid residues within the peptide can undergo substitution reactions to modify the peptide’s properties
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents
Major Products Formed: The major products formed from these reactions include modified peptides with altered biological activity or stability .
Scientific Research Applications
Prazarelix has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating hormone release and its effects on reproductive health.
Medicine: Explored for its therapeutic potential in treating hormone-dependent conditions such as prostate cancer and endometriosis.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents
Mechanism of Action
Prazarelix exerts its effects by binding to gonadotropin-releasing hormone receptors on the pituitary gland. This binding inhibits the release of luteinizing hormone and follicle-stimulating hormone, leading to a decrease in the production of sex hormones such as testosterone and estrogen . The molecular targets involved include the gonadotropin-releasing hormone receptor and associated signaling pathways .
Comparison with Similar Compounds
Cetrorelix: Another gonadotropin-releasing hormone antagonist used in assisted reproduction.
Ganirelix: Similar in function, used to control ovulation in fertility treatments.
Comparison: Prazarelix is unique in its specific binding affinity and duration of action compared to other gonadotropin-releasing hormone antagonists. It offers a longer duration of hormone suppression, making it particularly effective for long-term treatments .
Properties
CAS No. |
134457-28-6 |
---|---|
Molecular Formula |
C80H102ClN23O12 |
Molecular Weight |
1613.3 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-[(5-amino-4H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-3-[4-[(5-amino-4H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C80H102ClN23O12/c1-44(2)35-59(68(108)91-58(16-9-10-33-86-45(3)4)76(116)104-34-12-17-66(104)75(115)87-46(5)67(82)107)92-70(110)62(38-49-21-28-56(29-22-49)89-79-98-77(83)100-102-79)94-72(112)63(39-50-23-30-57(31-24-50)90-80-99-78(84)101-103-80)96-74(114)65(43-105)97-73(113)64(41-52-13-11-32-85-42-52)95-71(111)61(37-48-19-26-55(81)27-20-48)93-69(109)60(88-47(6)106)40-51-18-25-53-14-7-8-15-54(53)36-51/h7-8,11,13-15,18-32,36,42,44-46,58-66,86,105H,9-10,12,16-17,33-35,37-41,43H2,1-6H3,(H2,82,107)(H,87,115)(H,88,106)(H,91,108)(H,92,110)(H,93,109)(H,94,112)(H,95,111)(H,96,114)(H,97,113)(H4,83,89,98,100,102)(H4,84,90,99,101,103)/t46-,58+,59+,60-,61-,62-,63+,64-,65+,66+/m1/s1 |
InChI Key |
VLGKQBGBPIVGBX-ZVSGBDDQSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC3=NN=C(N3)N)NC(=O)[C@H](CC4=CC=C(C=C4)NC5=NN=C(N5)N)NC(=O)[C@H](CO)NC(=O)[C@@H](CC6=CN=CC=C6)NC(=O)[C@@H](CC7=CC=C(C=C7)Cl)NC(=O)[C@@H](CC8=CC9=CC=CC=C9C=C8)NC(=O)C |
SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)C(CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C(CC8=CC9=CC=CC=C9C=C8)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC3=NN=C(N3)N)NC(=O)C(CC4=CC=C(C=C4)NC5=NN=C(N5)N)NC(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C(CC8=CC9=CC=CC=C9C=C8)NC(=O)C |
sequence |
XXXSXXLXPA |
Origin of Product |
United States |
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